molecular formula C14H16N4 B1668030 1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine CAS No. 36798-79-5

1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine

Cat. No. B1668030
CAS RN: 36798-79-5
M. Wt: 240.3 g/mol
InChI Key: DQGFCLJXYFXXIJ-LFIBNONCSA-N
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Description

Budralazine is an antihypertensive drug.

Scientific Research Applications

Pharmacological Properties

  • Antihypertensive Effects : 1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine, also known as budralazine, exhibits significant antihypertensive properties. Studies have shown its effectiveness in reducing blood pressure in hypertensive models. In renal hypertensive dogs, oral administration of budralazine led to a significant and sustained reduction in blood pressure (Konno, Nonaka, & Ueno, 1981). Its antihypertensive effects are comparable to hydralazine, but with a longer duration of action and less potency in producing tachycardia (Chiba et al., 1981).

  • Vasodilator Action : Budralazine has been characterized for its vasodilator action, showing effectiveness in increasing cardiac output and regional blood flow in various vascular beds. It acts as a direct vasodilator on vascular smooth muscle, partly by inhibiting vascular calcium fluxes (Chiba et al., 1983).

  • Cardiovascular Effects : When administered to anesthetized dogs, budralazine induced bradycardia along with a decrease in cardiac sympathetic nerve activity. This suggests a central sympathoinhibitory action, which may contribute to its antihypertensive effects (Yoshioka, Yahagi, Minami, & Saito, 1987).

Chemical Synthesis

  • Synthetic Methods : Efficient and environmentally benign methods have been developed for synthesizing related phthalazine derivatives. For instance, a one-pot, four-component synthesis of 2H-indazolo[2,1-b]-phthalazine-triones has been reported, which is significant for its high yield and rapid completion (Mosaddegh & Hassankhani, 2011). Another method involves using sulfuric acid-modified PEG-6000 as a green catalyst for the synthesis of similar compounds (Hasaninejed, Kazerooni, & Zare, 2012).

  • been conducted to understand its metabolic pathways better. For example, one study identified major urinary and biliary metabolites of budralazine, including a mercapturic acid conjugate of mesityl oxide and a compound derived from the addition of glutathione to the terminal carbon-carbon double bond of budralazine (Nakaoka, Fujimaki, Hakusui, & Takegoshi, 1987).

Chemical Properties and Reactions

  • Structural Studies : Research into the properties of related phthalazine derivatives, such as 1-hydrazinophthalazine, has been extensive. Studies on their structural variations, including ring-chain tautomerism and isomerism, provide valuable insights into their chemical behavior. For example, the NMR study of 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones revealed interesting structural variations (Sinkkonen et al., 2002).

  • Reaction with Carbonyl Compounds : The reactions of 4-aryl-1-hydrazinophthalazines with various carbonyl compounds have been explored, leading to the formation of triazolo and triazinophthalazines. These studies contribute to the broader understanding of phthalazine chemistry and its potential applications (Shaban, Taha, & Nasr, 1991).

  • Ring Closure Reactions : Research into the substitution and ring closure reactions of phthalazine derivatives has provided insights into the synthesis of various phthalazine-based compounds, highlighting their versatility and potential for various applications (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).

properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFCLJXYFXXIJ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buterazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
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1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
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1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
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1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
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1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 6
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine

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